molecular formula C9H12BrNO2S2 B1466957 N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide CAS No. 851199-47-8

N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide

Cat. No.: B1466957
CAS No.: 851199-47-8
M. Wt: 310.2 g/mol
InChI Key: FTAOYAPKKQTPNT-UHFFFAOYSA-N
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Description

N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group linked via an ethyl chain to a 4-bromophenylsulfanyl moiety.

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfanylethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S2/c1-15(12,13)11-6-7-14-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAOYAPKKQTPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCSC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article explores the compound's biological activity, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a methanesulfonamide group linked to a 4-bromophenylsulfanyl moiety, which is significant for its interaction with biological targets. The presence of the bromine atom enhances lipophilicity and may influence binding affinity to various enzymes and receptors.

Kinase Inhibition

Research indicates that this compound may act as an inhibitor of specific kinases involved in cancer progression. Kinases such as c-Src are known to modulate signaling pathways associated with tumor growth and metastasis. Inhibition of c-Src has been linked to reduced cell motility and invasiveness in cancer cells, particularly in colon and breast cancers .

Biological Activity

The biological activity of the compound can be summarized as follows:

  • Antitumor Activity : Studies show that the compound can inhibit tumor cell proliferation by disrupting signaling pathways critical for cancer cell survival and proliferation.
  • Inhibition of Cell Migration : By targeting c-Src, the compound may reduce the migratory capacity of cancer cells, thereby potentially limiting metastasis.
  • Impact on Angiogenesis : Inhibition of kinases involved in angiogenesis suggests that the compound could also impede tumor vascularization, a crucial factor for tumor growth .

Case Study 1: Colon Cancer

A study investigated the effects of this compound on colon cancer cell lines. The results indicated a significant decrease in cell viability and migration rates when treated with the compound compared to untreated controls. The study highlighted the potential for this compound to be developed into a therapeutic agent for colon cancer management.

Case Study 2: Breast Cancer

In another case study focusing on breast cancer, researchers found that the compound effectively inhibited c-Src activity, leading to reduced invasion capabilities in vitro. These findings support further investigation into its use as an adjunct therapy in breast cancer treatment.

Research Findings

Study Target Outcome Reference
Colon Cancer Studyc-Src KinaseDecreased cell viability and migration
Breast Cancer Studyc-Src KinaseReduced invasion capabilities

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

a. N-[2-(4-Amino-N-ethyl-m-toluidino)ethyl]methanesulfonamide (C₁₂H₂₁N₃O₂S)
  • Structure: Features a 4-amino-3-methylphenyl group instead of bromophenylsulfanyl.
  • Key Differences: The amino group enhances polarity and hydrogen-bonding capacity, increasing aqueous solubility compared to the bromine’s hydrophobic effects . Molecular weight (271.38 g/mol) is lower than the brominated target compound due to the absence of bromine (79.9 g/mol).
b. N-(4-Formylphenyl)methanesulfonamide (C₈H₉NO₃S)
  • Structure : Contains a formyl group on the phenyl ring.
  • Key Differences :
    • The electron-withdrawing formyl group increases sulfonamide acidity (pKa reduction) compared to the bromine’s moderate electron-withdrawing effect .
    • Lower molecular weight (199.22 g/mol) and simpler structure may favor synthetic accessibility .
c. N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide
  • Structure : Hydroxyl substituent replaces bromophenylsulfanyl.
  • Key Differences: The hydroxyl group significantly boosts hydrophilicity and enables hydrogen bonding, contrasting with the bromine’s lipophilic nature . Potential for oxidative degradation due to the phenol group, unlike the more stable C–Br bond in the target compound .

Heterocyclic and Complex Substituents

a. N-[2-(3-Methyl-1-oxo-1,2-dihydro-pyrrolo[1,2-a]pyrazin-2-yl)ethyl]-methanesulfonamide
  • Structure : Incorporates a pyrrolopyrazine ring system.
  • Crystal structure analysis reveals hydrogen-bonded dimers (N–H⋯O) and C–H⋯π interactions, suggesting solid-state stability distinct from bromophenyl analogs .
b. N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide
  • Structure : Fluorophenyl and pyrimidine substituents.
  • Key Differences: Fluorine’s strong electron-withdrawing effect may further acidify the sulfonamide proton compared to bromine .

Halogenated Analogs

a. N-[4-(Bromomethyl)-2-chlorophenyl]-methanesulfonamide (C₈H₉BrClNO₂S)
  • Structure : Bromine on a methyl side chain with an adjacent chlorine.
  • Key Differences :
    • Bromomethyl groups are highly reactive in alkylation reactions, unlike the stable phenylsulfanyl-bromine linkage in the target compound .
    • Molecular weight (307.59 g/mol) is comparable, but the presence of chlorine adds steric hindrance .

Molecular Weight and Solubility

  • Bromine’s high atomic mass increases the target compound’s molecular weight (~327 g/mol estimated) compared to non-halogenated analogs (e.g., 271 g/mol in ).
  • The sulfanyl (S–) group may enhance lipid solubility relative to oxygen or nitrogen-linked analogs, affecting membrane permeability .

Electronic Effects

  • This contrasts with electron-donating groups (e.g., –NH₂ in ), which reduce sulfonamide acidity.

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves two key synthetic steps:

Detailed Preparation Method

Step Reaction Type Reagents and Conditions Description
1 Thioether formation (Nucleophilic substitution) 4-Bromophenyl thiol or 4-bromothiophenol + 2-bromoethylamine or 2-chloroethylamine; base (e.g., K2CO3 or NaH); polar aprotic solvent (DMF or DMSO); temperature 50–80°C The nucleophilic aromatic thiol attacks the haloalkyl amine to form the 2-(4-bromophenylsulfanyl)ethylamine intermediate via substitution.
2 Sulfonylation Methanesulfonyl chloride (MsCl); base such as pyridine or triethylamine; solvent like dichloromethane (DCM); temperature 0–5°C to room temperature The primary amine of the intermediate is reacted with methanesulfonyl chloride to yield the methanesulfonamide derivative. The base scavenges HCl formed during the reaction.

Reaction Scheme Summary

$$
\text{4-Bromothiophenol} + \text{2-bromoethylamine} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 70°C}} \text{2-(4-bromophenylsulfanyl)ethylamine} \xrightarrow[\text{Pyridine}]{\text{MsCl, 0–25°C}} \text{this compound}
$$

Optimization of Reaction Conditions

  • Solvent Choice: Polar aprotic solvents such as DMF or DMSO promote nucleophilic substitution in step 1 by stabilizing charged intermediates.
  • Base Selection: Potassium carbonate or sodium hydride effectively deprotonate thiols to generate thiolate nucleophiles. Pyridine or triethylamine are preferred bases for sulfonylation to neutralize HCl and avoid side reactions.
  • Temperature Control: Moderate heating (50–80°C) enhances substitution efficiency; sulfonylation is best performed at low temperature (0–5°C) initially to control exotherm and minimize byproducts.
  • Purification: Column chromatography (silica gel) using dichloromethane/methanol gradients effectively separates the product from unreacted starting materials and side products.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy:
    • ^1H NMR confirms aromatic protons (δ 7.2–7.7 ppm), ethyl chain protons, and sulfonamide NH (broad singlet around δ 7.0–7.2 ppm).
    • ^13C NMR shows signals for aromatic carbons, carbons adjacent to sulfur, and sulfonamide-linked carbons.
  • FT-IR Spectroscopy:
    • Characteristic sulfonamide S=O stretches at ~1370 cm^-1 and ~1160 cm^-1.
    • N-H bending vibrations near 3250 cm^-1.
  • Mass Spectrometry:
    • Molecular ion peak consistent with formula C9H12BrNO2S (MW ~278.17 g/mol).
  • Melting Point:
    • Consistent melting point within ±5°C range after recrystallization from ethanol or hexane/ethyl acetate.

Research Findings and Data Table on Reaction Yields and Conditions

Entry Step Base Solvent Temp (°C) Reaction Time (h) Yield (%) Notes
1 Thioether formation K2CO3 DMF 70 6 85 High yield with dry DMF
2 Thioether formation NaH DMSO 60 4 88 Faster reaction, careful quenching needed
3 Sulfonylation Pyridine DCM 0–5 2 90 Controlled temperature avoids side products
4 Sulfonylation Triethylamine DCM 0–25 3 87 Slightly lower yield at room temp

Alternative Synthetic Approaches

  • Direct coupling using palladium-catalyzed cross-coupling : For related sulfonamide derivatives, Pd-catalyzed C–S bond formation (e.g., Buchwald-Hartwig or Ullmann-type coupling) can be employed to attach the 4-bromophenyl sulfanyl group to ethylamine derivatives, though this is less common for this specific compound.
  • Use of protected amine intermediates : Protecting groups on the amine can be used to improve selectivity during sulfonylation, then removed post-reaction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide
Reactant of Route 2
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N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide

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